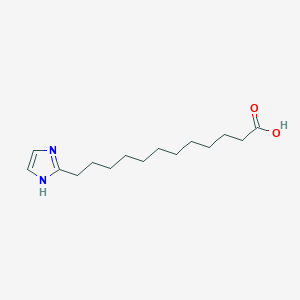
12-(1H-imidazol-2-yl)dodecanoic acid
Cat. No. B1194976
M. Wt: 266.38 g/mol
InChI Key: BLVRQRHDMLAEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08153676B2
Procedure details


To this end, 12-bromo-1-dodecanol is oxidized with Jones' reagent to form 12-bromo-1-dodecanoic acid. Then the white solid acid is esterified with diazomethane to form the corresponding methyl ester. The methyl ester is treated directly with imidazole and reacted at 80° C. for five hours until it forms 12-imidazolyl-1-dodecanoic acid methyl ester. The thick mass, which is obtained in this way, is split between water and dichloromethane; and the organic phase is dried over Na2SO4 and concentrated by evaporation. The oily residue is cleaned chromatographically on silica gel and then dissolved in a mixture of methanol and tetrahydrofuran (3:4), treated with LiOH.H2O, and the mixture is heated under reflux for two hours. Following evaporation of the solvent, the white residue is dissolved again in water, extracted with dichloromethane, acidified to a pH 5-6, and extracted again with ethyl acetate. The ethyl acetate extract is dried over Na2SO4, filtered and concentrated by evaporation. The white solid is recrystallized from methanol/ether and yields 12-imidazolyl-1-dodecanoic acid.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
12-imidazolyl-1-dodecanoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
N1C=CN=C1.C[O:7][C:8](=[O:25])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]1[NH:21][CH:22]=[CH:23][N:24]=1>>[NH:21]1[CH:22]=[CH:23][N:24]=[C:20]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][C:8]([OH:25])=[O:7]
|
Inputs


Step One
[Compound]
|
Name
|
methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
Step Two
|
Name
|
12-imidazolyl-1-dodecanoic acid methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCCCCCCCCCCC=1NC=CN1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted at 80° C. for five hours until it
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The thick mass, which is obtained in this way
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is split between water and dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
and the organic phase is dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a mixture of methanol and tetrahydrofuran (3:4)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with LiOH.H2O
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for two hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporation of the solvent
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the white residue is dissolved again in water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted again with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethyl acetate extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
is dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white solid is recrystallized from methanol/ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=NC=C1)CCCCCCCCCCCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
